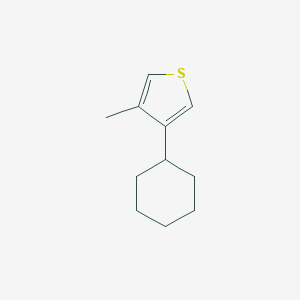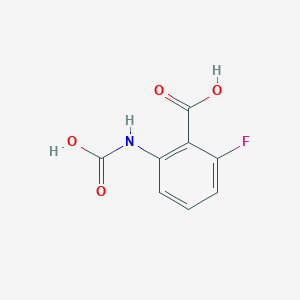![molecular formula C10H7F3N2 B071765 2-[2-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 174356-08-2](/img/structure/B71765.png)
2-[2-(trifluoromethyl)phenyl]-1H-imidazole
描述
2-[2-(trifluoromethyl)phenyl]-1H-imidazole is a chemical compound that features an imidazole ring substituted with a trifluoromethyl group on the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with an appropriate amine under acidic or basic conditions to form the imidazole ring. One common method involves the use of a condensation reaction between 2-(trifluoromethyl)benzaldehyde and glyoxal in the presence of ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-[2-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metal catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
2-[2-(trifluoromethyl)phenyl]-1H-imidazole has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole.
2-(trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group on the phenyl ring, used in organic synthesis.
2,2,2-trifluoroacetophenone: A compound with a trifluoromethyl group, used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both the imidazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in multiple fields .
属性
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-4-2-1-3-7(8)9-14-5-6-15-9/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDVEUHTIRRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433400 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174356-08-2 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the trifluoromethyl group position in the 2-[2-(trifluoromethyl)phenyl]-1H-imidazole derivatives used in these oxovanadium complexes?
A1: The research by [] investigated three oxovanadium complexes containing this compound derivatives with the trifluoromethyl group at different positions (ortho, meta, and para) on the phenyl ring. The study demonstrated that the position of this group significantly influences the DNA-binding affinity of the complexes. Specifically, the complex with the trifluoromethyl group in the para position exhibited the highest binding constant (Kb), indicating stronger intercalation with DNA []. This suggests that the para position allows for optimal interactions between the complex and the DNA structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)




![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)

![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)



![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)

